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Unveiling the Photophysical Profile of Tpcs2A: A Technical Guide for Researchers

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OSLO, Norway – This technical guide provides a comprehensive overview of the spectroscopic properties and quantum yield of meso-tetraphenyl chlorin disulphonate (**Tpcs2A**), a photosensitizer with significant potential in drug delivery, particularly in the context of Photochemical Internalization (PCI) technology. This document is intended for researchers, scientists, and professionals in drug development seeking detailed photophysical data and experimental methodologies related to **Tpcs2A**.

Tpcs2A, a second-generation photosensitizer, exhibits favorable photophysical and photobiological characteristics for PCI, a light-inducible drug delivery technology that enhances the cytosolic uptake of macromolecular therapeutics.[1][2][3] Upon activation by light of a specific wavelength, **Tpcs2A** generates reactive oxygen species (ROS), which leads to the disruption of endo/lysosomal membranes and the subsequent release of co-entrapped therapeutic agents into the cytoplasm.[3][4]

Spectroscopic and Photophysical Data

The spectroscopic properties of **Tpcs2A** have been characterized in various solvents to understand its behavior in different environments, mimicking physiological conditions.[5][6] The key photophysical parameters are summarized in the tables below.



Solvent/M edium	Absorptio n Maxima (λ_abs_, nm)	Molar Absorptiv ity (ε, M ⁻¹ cm ⁻¹)	Emission Maxima (λ_em_, nm)	Fluoresce nce Quantum Yield (Φ_f_)	Fluoresce nce Lifetime (τ_f_, ns)	Singlet Oxygen Quantum Yield (Φ_Δ_)
Methanol	413, 514, 545, 595, 650	503,000 (at 413 nm)	654	-	8.5	-
Deuterated Methanol	-	-	-	-	-	0.62
Distilled Water	-	-	-	-	Non- exponentia I decay	-
HN5 Cells	-	-	-	-	6.0	-
10% Cremophor ELP	652	-	-	-	-	-

Data compiled from multiple sources.[1][2][3][4][7]

Table 1: Spectroscopic and Photophysical Properties of **Tpcs2A** in Various Media. This table summarizes the key photophysical parameters of **Tpcs2A**, including its absorption and emission maxima, molar absorptivity, fluorescence quantum and lifetime, and singlet oxygen quantum yield in different environments. The high molar absorptivity in the Soret band (around 413 nm) and a distinct absorption peak in the red region of the spectrum (around 650-652 nm) make **Tpcs2A** suitable for photodynamic applications.[3][4][7] The fluorescence lifetime varies depending on the environment, with aggregation in aqueous solutions leading to non-exponential decay.[1][2] A high singlet oxygen quantum yield is crucial for its efficacy in PCI.[1][2]

Experimental Protocols



The determination of the spectroscopic and photophysical properties of **Tpcs2A** involves a series of standardized experimental procedures.

Synthesis of Tpcs2A

Tpcs2A is synthesized through the di-imide reduction of disulfonated tetraphenyl porphine (TPPS2a).[3][4] This method results in a mixture of three isomers with low inter-batch variation. [3][4]

Absorption and Fluorescence Spectroscopy

Absorption and fluorescence emission spectra are acquired using a spectrophotometer and a spectrofluorometer, respectively.[5][6] Stock solutions of **Tpcs2A** are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the desired solvent for measurement.[7]

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is typically determined using a comparative method with a well-characterized standard. The absorbance of both the sample and the standard at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.

Singlet Oxygen Quantum Yield Measurement

The singlet oxygen quantum yield (Φ_Δ) can be determined by the direct observation of singlet oxygen phosphorescence at approximately 1270 nm using a sensitive near-infrared detector.[1][2]

Cellular Uptake and Localization

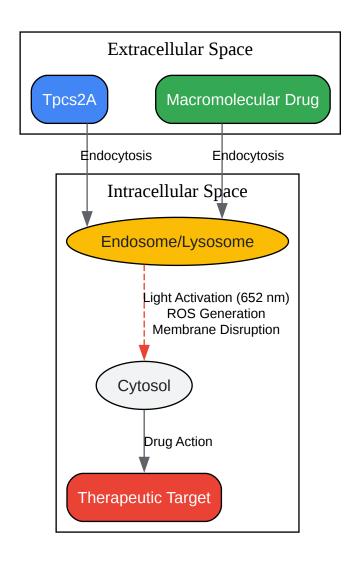
The intracellular localization of **Tpcs2A** is studied using fluorescence microscopy.[1][2] Colocalization studies with organelle-specific fluorescent probes, such as LysoTracker Green for lysosomes, are performed to determine the subcellular distribution of the photosensitizer.[2]

Photochemical Internalization (PCI) Workflow

The primary application of **Tpcs2A** is in Photochemical Internalization (PCI), a site-specific drug delivery technology. The workflow of PCI using **Tpcs2A** is depicted in the following



diagram.

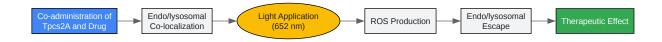


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Figure 1: Workflow of Photochemical Internalization (PCI) with Tpcs2A.

Logical Relationship in PCI

The efficacy of PCI is dependent on the successful execution of several key steps, as illustrated in the diagram below.





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Figure 2: Logical progression of events in the PCI process.

This technical guide provides a foundational understanding of the spectroscopic properties and quantum yield of **Tpcs2A**. For more in-depth information, readers are encouraged to consult the cited scientific literature.

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